![molecular formula C11H19NO2 B14016392 6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one CAS No. 17951-87-0](/img/structure/B14016392.png)
6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one is a complex organic compound belonging to the class of bicyclic heterocycles. This compound features a unique structure that includes a nitrogen atom within a bicyclic framework, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one typically involves the construction of the bicyclic framework through nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran or dimethyl sulfoxide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one has significant potential in various scientific research applications:
Wirkmechanismus
The mechanism of action of 2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding pockets with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-azabicyclo[3.2.1]octane: The central core of tropane alkaloids, which display a wide array of interesting biological activities.
Uniqueness
2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one is unique due to its specific substitution pattern and the presence of an oxygen atom within the bicyclic framework. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
17951-87-0 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
6-butyl-6a-methyl-2,3,3a,4-tetrahydrofuro[2,3-b]pyrrol-5-one |
InChI |
InChI=1S/C11H19NO2/c1-3-4-6-12-10(13)8-9-5-7-14-11(9,12)2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
GWGSYCFBPYKSGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)CC2C1(OCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
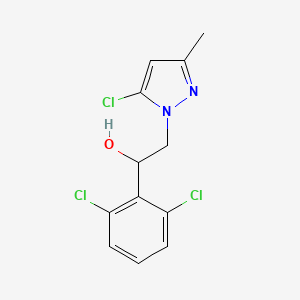
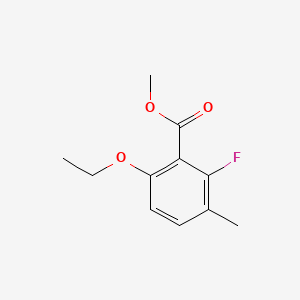
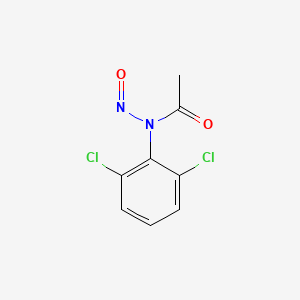
![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
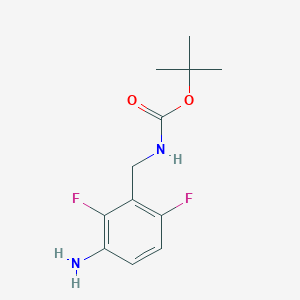
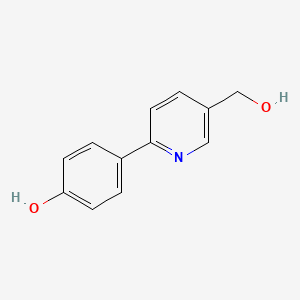
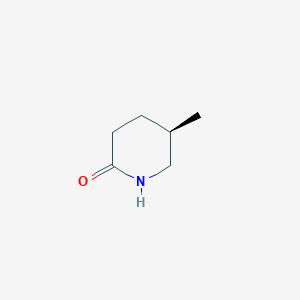
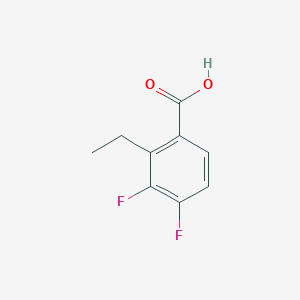
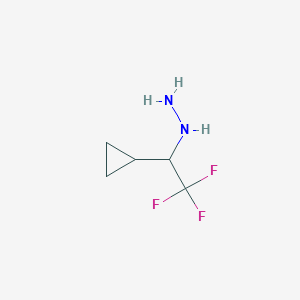
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)


